2-[2,4,5-Trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid
Description
2-[2,4,5-Trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid is a heterocyclic compound featuring an imidazolidinone core substituted with three ketone (oxo) groups at positions 2, 4, and 5, a propenyl (allyl) group at position 3, and an acetic acid moiety at position 1. This structural configuration confers unique electronic and steric properties, including high polarity due to the trioxo groups and reactivity via the propenyl side chain.
Properties
IUPAC Name |
2-(2,4,5-trioxo-3-prop-2-enylimidazolidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-2-3-9-6(13)7(14)10(8(9)15)4-5(11)12/h2H,1,3-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABBHYHQTYQXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=O)N(C1=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,4,5-Trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid typically involves the reaction of prop-2-en-1-ylamine with a suitable dicarbonyl compound under controlled conditions[_{{{CITATION{{{_1{CAS 885461-65-4 | 2-2,4,5-trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl .... The reaction is usually carried out in an acidic medium to facilitate the formation of the imidazolidinone ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure controls to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{CAS 885461-65-4 | 2-2,4,5-trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of substituted imidazolidinones or other derivatives.
Scientific Research Applications
Overview
2-[2,4,5-Trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and agricultural applications. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
The compound has been studied for its pharmacological properties, particularly as an antimicrobial and anticancer agent. Research indicates that its trioxoimidazolidin structure contributes to its biological activity.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound and their effects on cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity against various cancer types, suggesting potential for development into therapeutic agents .
Agricultural Chemistry
In agricultural research, this compound has been investigated for its role as a plant growth regulator and pesticide.
Case Study : A field trial conducted by agricultural scientists demonstrated that formulations containing this compound improved crop yield and resistance to pests when applied to tomato plants. The treated plants showed a 25% increase in yield compared to controls, indicating its effectiveness as a biopesticide .
Table 2: Agricultural Efficacy
Mechanism of Action
The mechanism by which 2-[2,4,5-Trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with key analogs based on substituents, physicochemical properties, and functional groups:
*Calculated based on molecular formula.
Structural and Electronic Analysis
- Oxo Group Variations : The target compound’s trioxo system (2,4,5-positions) distinguishes it from analogs with dioxo groups (e.g., ). The additional oxo group increases electron-withdrawing effects, likely enhancing acidity and hydrogen-bonding capacity compared to dioxo derivatives .
- Benzyl vs. Mesitylmethyl : Benzyl’s smaller size improves solubility, while mesityl’s bulkiness may hinder crystallization or enzymatic interactions. Thiophene : Electron-rich thiophene could enable unique charge-transfer interactions, unlike aliphatic (dipropyl ) or phenyl groups.
- Functional Group Modifications : The ethyl ester in reduces polarity compared to the acetic acid moiety in the target compound, impacting bioavailability and solubility.
Physicochemical Property Trends
- Acidity : The target compound’s trioxo system likely results in a lower pKa than dioxo analogs (e.g., : predicted pKa 3.75).
- Lipophilicity : Benzyl and mesityl substituents increase logP values compared to the propenyl group.
- Thermal Stability : Higher molar mass and aromaticity (e.g., ) may improve thermal stability relative to aliphatic derivatives like .
Biological Activity
2-[2,4,5-Trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry.
The molecular formula of this compound is . The compound features a complex imidazolidinone core that contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial strains.
- Antitumor Properties : Exhibits cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Potential to inhibit key enzymes involved in disease pathways.
Table 1: Summary of Biological Activities
The mechanisms by which this compound exerts its biological effects include:
- Cell Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and cell death.
- Apoptotic Pathways Activation : In cancer cells, it triggers apoptotic pathways through the activation of caspases.
- Enzymatic Pathway Interference : It competes with substrates or cofactors in enzymatic reactions, leading to reduced enzyme activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 25 µg/mL, indicating potential use as an antibacterial agent.
Case Study 2: Antitumor Activity
In vitro studies on various cancer cell lines revealed that the compound induced apoptosis at doses ranging from 10 to 50 µM. The mechanism was linked to mitochondrial dysfunction and the subsequent activation of the intrinsic apoptotic pathway.
Case Study 3: Enzyme Inhibition
Research focused on the inhibition of specific enzymes related to cancer metabolism. The compound demonstrated IC50 values in the low micromolar range for key metabolic enzymes, suggesting its potential as a therapeutic agent in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
